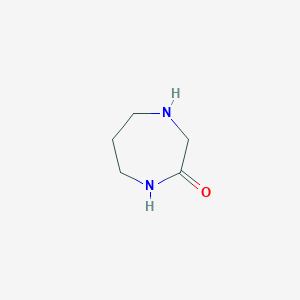

1,4-Diazepan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-4-6-2-1-3-7-5/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRVROVYLJHJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540531 | |

| Record name | 1,4-Diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99822-50-1 | |

| Record name | 1,4-Diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 1,4-Diazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1,4-Diazepan-2-one is limited. Much of the information presented herein, particularly regarding experimental protocols and specific physicochemical properties, is based on general chemical principles and data from structurally analogous compounds.

Introduction

This compound is a heterocyclic organic compound featuring a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This saturated diazepanone structure serves as a core scaffold in medicinal chemistry and drug discovery, offering a flexible framework for the development of novel therapeutic agents. Its distinct structure, differing from the well-known 1,4-benzodiazepines by the absence of a fused benzene ring, imparts unique chemical and physical properties. This guide provides a comprehensive overview of the fundamental properties of this compound, proposed experimental protocols for its synthesis and characterization, and a workflow for its analysis.

Core Properties of this compound

The basic molecular and physical properties of this compound are summarized below. It is important to note the scarcity of experimentally determined quantitative data in publicly accessible literature.

General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | |

| Molecular Weight | 114.15 g/mol | |

| Appearance | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| CAS Number | Not explicitly found for 2-one isomer. The 5-one isomer is 34376-54-0.[1] |

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, the following sections detail proposed methodologies for its synthesis and characterization based on established organic chemistry principles for similar heterocyclic compounds.

Proposed Synthesis

A plausible synthetic route to this compound is the intramolecular cyclization of a suitable precursor derived from ethylenediamine. One common method for the formation of cyclic amides (lactams) is the reaction of a diamine with an ester or an acyl chloride.

Proposed Reaction Scheme:

-

Method 1: From Ethylenediamine and an Acrylate Ester (e.g., Ethyl Acrylate)

This method involves a Michael addition of one of the amino groups of ethylenediamine to an acrylate ester, followed by an intramolecular aminolysis to form the seven-membered ring.

-

Method 2: From Ethylenediamine and a 3-Halopropionyl Halide (e.g., 3-Chloropropionyl Chloride)

This two-step process would first involve the acylation of one of the amino groups of ethylenediamine with 3-chloropropionyl chloride, followed by a base-mediated intramolecular nucleophilic substitution to yield the cyclic amide.

Detailed Protocol (based on Method 2):

-

Acylation of Ethylenediamine:

-

Dissolve ethylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride (1.0 eq) in the same solvent to the cooled ethylenediamine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-aminoethyl)-3-chloropropanamide intermediate.

-

-

Intramolecular Cyclization:

-

Dissolve the crude intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (use with caution), to the solution.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

Characterization Protocols

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Dissolve a sample of the compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Record the spectrum on a 300 or 400 MHz NMR spectrometer.

-

Expected signals would include multiplets corresponding to the methylene protons of the diazepane ring and potentially broad signals for the N-H protons, which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Prepare a more concentrated sample (approx. 20-50 mg) in a suitable deuterated solvent.

-

Record the spectrum on a 75 or 100 MHz NMR spectrometer.

-

Expect signals for the carbonyl carbon (in the range of 170-180 ppm) and the four methylene carbons of the ring.

-

3.2.2. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate.

-

Key characteristic absorption bands to be observed would include:

-

N-H stretching vibrations (around 3300-3400 cm⁻¹).

-

C-H stretching vibrations of the methylene groups (around 2850-2960 cm⁻¹).

-

A strong C=O (amide I) stretching vibration (around 1650-1680 cm⁻¹).

-

N-H bending vibration (around 1550-1640 cm⁻¹).

-

3.2.3. Mass Spectrometry (MS)

-

Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (114.15 g/mol ).

-

Analysis of the fragmentation pattern can provide further structural confirmation.

Workflow and Pathway Visualizations

As no specific biological signaling pathways for this compound have been identified in the literature, a general experimental workflow for its synthesis and characterization is presented below.

References

Synthesis of 1,4-Diazepan-2-one from Simple Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-diazepan-2-one, a valuable heterocyclic scaffold in medicinal chemistry. This document details the core synthetic strategies from simple acyclic precursors, providing experimental protocols and quantitative data to support researchers in the lab.

Introduction

This compound, also known as homopiperazinone, is a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This core structure is a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis from simple, readily available precursors is of significant interest for the efficient construction of compound libraries for drug discovery. This guide focuses on the most direct and established synthetic routes.

Core Synthetic Strategies

The most common and straightforward approach to the synthesis of this compound involves the construction of the seven-membered ring through the formation of an amide bond via intramolecular cyclization. The key acyclic precursor for this strategy is N-(2-aminoethyl)-β-alanine or its corresponding esters. This precursor can be synthesized through two primary pathways:

-

Route A: Michael Addition of Ethylenediamine to an Acrylate Derivative. This is a convergent approach where the two key fragments are coupled in a single step.

-

Route B: Stepwise functionalization of Ethylenediamine. This is a linear approach that involves the sequential addition of the two carbon units to the ethylenediamine backbone.

Synthesis of the Acyclic Precursor: N-(2-aminoethyl)-β-alanine Ethyl Ester

The formation of the acyclic precursor, ethyl 3-((2-aminoethyl)amino)propanoate, is a critical step. A common method involves the Michael addition of ethylenediamine to ethyl acrylate.

Caption: Synthesis of the acyclic precursor.

Intramolecular Cyclization to this compound

The final ring-closing step is typically achieved through thermal condensation of the N-(2-aminoethyl)-β-alanine ester. The primary amine of the precursor attacks the ester carbonyl, leading to the formation of the amide bond and elimination of ethanol to yield the desired this compound.

Caption: Intramolecular cyclization to form the diazepanone ring.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of Ethyl 3-((2-aminoethyl)amino)propanoate

Materials:

-

Ethylenediamine

-

Ethyl acrylate

-

Absolute Ethanol

Procedure:

-

To a solution of ethylenediamine (1.0 mol) in absolute ethanol (200 mL), ethyl acrylate (0.5 mol) is added dropwise with stirring at a rate that maintains the reaction temperature below 30°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

-

The solvent and excess ethylenediamine are removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield ethyl 3-((2-aminoethyl)amino)propanoate.

Synthesis of this compound (Homopiperazinone)

Materials:

-

Ethyl 3-((2-aminoethyl)amino)propanoate

-

Xylene (or other high-boiling point solvent)

Procedure:

-

A solution of ethyl 3-((2-aminoethyl)amino)propanoate (0.1 mol) in xylene (100 mL) is heated to reflux.

-

The ethanol formed during the reaction is continuously removed by azeotropic distillation.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound.

| Step | Precursors | Product | Typical Yield (%) |

| Precursor Synthesis | Ethylenediamine, Ethyl Acrylate | Ethyl 3-((2-aminoethyl)amino)propanoate | 60-70 |

| Intramolecular Cyclization | Ethyl 3-((2-aminoethyl)amino)propanoate | This compound | 50-60 |

Logical Workflow of Synthesis

The overall synthetic workflow from simple precursors to the final product is illustrated below.

Caption: Overall synthetic workflow for this compound.

Conclusion

The synthesis of this compound from simple and readily available precursors like ethylenediamine and ethyl acrylate is a robust and scalable process. The two-step sequence involving a Michael addition followed by an intramolecular thermal condensation provides a reliable route to this important heterocyclic scaffold. The provided experimental protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel derivatives based on the this compound core. Further optimization of reaction conditions, such as catalyst screening for the cyclization step, could potentially lead to improved yields and milder reaction conditions.

An In-Depth Technical Guide to 1,4-Diazepan-2-one: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 1,4-Diazepan-2-one, a heterocyclic organic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the chemical structure, IUPAC nomenclature, and physicochemical properties of the molecule. While experimental data for the unsubstituted this compound is limited in publicly available literature, this guide also presents data from closely related derivatives to provide valuable insights.

Chemical Structure and IUPAC Name

This compound is a saturated seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at the second position. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The chemical structure of this compound is represented by the following diagram:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | Sigma-Aldrich |

| Molecular Weight | 114.15 g/mol | Sigma-Aldrich |

| Appearance | Solid (form) | Sigma-Aldrich |

| InChI | 1S/C5H10N2O/c8-5-4-6-2-1-3-7-5/h6H,1-4H2,(H,7,8) | Sigma-Aldrich |

| InChI Key | DRRVROVYLJHJIV-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | O=C1CNCCCN1 | Sigma-Aldrich |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a this compound structure is expected to exhibit characteristic absorption bands corresponding to its functional groups. The table below lists the expected IR absorption regions. For comparison, the experimental data for Diazepam, a well-known benzodiazepine derivative, are included.

| Functional Group | Expected Wavenumber (cm⁻¹) | Diazepam (Experimental, cm⁻¹) |

| N-H Stretch (Amide) | 3400-3250 | N/A (N-substituted) |

| C-H Stretch (Alkane) | 3000-2850 | Present |

| C=O Stretch (Amide) | ~1680-1640 | 1685 |

| N-H Bend (Amine) | 1650-1580 | N/A (N-substituted) |

| C-N Stretch (Amine/Amide) | 1335-1250 | Present |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its molecular structure. The expected chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

-

¹H NMR: Protons on carbons adjacent to nitrogen atoms (C3, C5, C7) and the carbonyl group (C3) would be expected to resonate at a lower field (higher ppm) compared to the protons on C6. The N-H protons would appear as broad signals.

-

¹³C NMR: The carbonyl carbon (C2) would have the most downfield chemical shift. Carbons adjacent to nitrogen atoms (C3, C5, C7) would also be deshielded and appear at a lower field than the C6 carbon.

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of the parent this compound is not widely reported. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of related lactams and diazepanes. One common approach involves the cyclization of a linear precursor containing the necessary functional groups.

A potential synthetic pathway could involve the reaction of ethylenediamine with a suitable three-carbon synthon containing an ester and a leaving group, followed by intramolecular cyclization. For instance, the reaction of ethylenediamine with an acrylic acid derivative could lead to a Michael addition product, which upon activation of the carboxylic acid and subsequent intramolecular amidation, would yield the desired this compound ring.

It is important to note that this is a generalized proposal, and optimization of reaction conditions, including solvent, temperature, and catalysts, would be necessary to achieve a viable synthesis.

Analytical Methods

The analysis of this compound and its derivatives is typically performed using standard chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for the separation and quantification of diazepine derivatives. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Detection is often performed using a UV detector at a wavelength corresponding to the chromophore of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of these compounds, particularly for their identification in complex matrices. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analytes.

Conclusion

This compound serves as a core scaffold for a wide range of biologically active molecules, most notably the benzodiazepine class of drugs. While detailed experimental data on the parent compound is scarce, this guide provides a foundational understanding of its structure, properties, and expected analytical behavior based on the extensive knowledge of its derivatives. Further research into the synthesis and characterization of the unsubstituted this compound could provide valuable insights for the design and development of new therapeutic agents.

Spectroscopic Profile of 1,4-Diazepan-2-one: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,4-diazepan-2-one, a seven-membered heterocyclic compound containing a cyclic amide (lactam) functionality. The structural analysis of such molecules is fundamental in synthetic chemistry and drug discovery, where precise characterization is paramount.

It is important to note that while the synthesis of this compound has been reported, a comprehensive and publicly available dataset of its experimental spectroscopic data (NMR, IR, MS) is not readily found in scientific literature or chemical databases. Commercial suppliers of this compound also do not typically provide analytical data[1]. Therefore, this guide presents a combination of expected spectroscopic values derived from the analysis of similar cyclic amides and data from closely related substituted this compound derivatives.

Molecular Structure

This compound is a saturated heterocyclic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol . Its structure consists of a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 7.0 - 8.5 | Broad Singlet | 1H | N1-H | Chemical shift can be highly variable depending on solvent and concentration. |

| ~ 3.2 - 3.4 | Triplet | 2H | C3-H ₂ | Protons adjacent to the carbonyl group. |

| ~ 2.8 - 3.0 | Triplet | 2H | C5-H ₂ | Protons adjacent to the secondary amine. |

| ~ 2.6 - 2.8 | Singlet/Broad | 1H | N4-H | Chemical shift is variable and may exchange with D₂O. |

| ~ 2.5 - 2.7 | Multiplet | 2H | C7-H ₂ | |

| ~ 1.7 - 1.9 | Multiplet | 2H | C6-H ₂ |

Note: The predicted values are based on the general chemical shift ranges for protons in similar chemical environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment | Notes |

| ~ 170 - 175 | C 2 (C=O) | Typical range for a lactam carbonyl carbon. |

| ~ 45 - 50 | C 3 | Carbon adjacent to the carbonyl group. |

| ~ 40 - 45 | C 5 | Carbon adjacent to the secondary amine. |

| ~ 35 - 40 | C 7 | |

| ~ 25 - 30 | C 6 |

Note: The predicted values are based on typical chemical shifts for carbons in cyclic amides and amines. For substituted 1,3,4,5-tetrahydro-2H-benzo[e][2][3]diazepin-2-ones, the carbonyl carbon (C2) appears around 172-173 ppm[4][5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Sharp | N-H Stretch (Amine) |

| 3150 - 3250 | Medium, Broad | N-H Stretch (Amide) |

| 2850 - 2960 | Medium | C-H Stretch (Aliphatic) |

| 1640 - 1680 | Strong | C=O Stretch (Amide I band) |

| 1510 - 1570 | Medium | N-H Bend (Amide II band) |

Note: The C=O stretching frequency in cyclic amides is sensitive to ring size and substitution. For some substituted 1,3,4,5-tetrahydro-2H-benzo[e][2][3]diazepin-2-ones, the amide C=O stretch is observed in the range of 1660-1680 cm⁻¹[4][5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 114 | [M]⁺˙ (Molecular Ion) |

| 115 | [M+H]⁺ (Protonated Molecule) |

Expected Fragmentation Pathways: The fragmentation of this compound under electron ionization (EI) or in tandem MS/MS experiments is expected to involve characteristic losses. For related 1,4-benzodiazepin-2-ones, common fragmentation pathways include the loss of CO, HNCO, and cleavage of the seven-membered ring[6].

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film (for soluble solids): The compound is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

-

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans the mid-infrared region (4000-400 cm⁻¹). The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) to promote protonation for techniques like electrospray ionization.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Ion Trap) is used.

-

Data Acquisition:

-

ESI-MS: The sample solution is introduced into the ESI source, where it is nebulized and ionized to form protonated molecules [M+H]⁺. The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.

-

EI-MS: For volatile compounds, the sample can be introduced into the EI source, where it is bombarded with high-energy electrons, leading to the formation of a molecular ion [M]⁺˙ and various fragment ions.

-

Tandem MS (MS/MS): To study fragmentation, the ion of interest (e.g., the [M+H]⁺ ion) is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) to generate fragment ions, which are analyzed in the second stage.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gas-phase fragmentation of protonated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,4-Diazepan-2-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-diazepan-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the molecule's structural features and provides a general experimental framework for its determination.

Introduction to this compound

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.[1] This structure, specifically a cyclic amide or lactam, dictates its physicochemical properties, including its solubility in various solvents.[1][2] Its molecular formula is C₅H₁₀N₂O, with a molecular weight of approximately 114.15 g/mol .[3][4] The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the nitrogen atoms), along with a small hydrocarbon backbone, suggests a degree of solubility in a range of organic solvents, particularly those with some polarity.

Predicted Solubility Profile

The solubility of a compound is influenced by its polarity, hydrogen bonding capability, and molecular size. This compound possesses a polar amide functional group, which can engage in hydrogen bonding.[5] However, the cyclic structure and the presence of a hydrocarbon chain also contribute to its overall character. Based on these features, a qualitative solubility profile in common organic solvents can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amide group of this compound. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble to Freely Soluble | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to solvate the polar this compound molecule effectively. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The carbonyl group in ketones can accept hydrogen bonds from the N-H group of this compound, and their overall polarity is sufficient to dissolve the compound. |

| Esters | Ethyl Acetate | Moderately Soluble | Esters are less polar than ketones and alcohols but can still act as hydrogen bond acceptors, leading to moderate solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble to Sparingly Soluble | Ethers are relatively nonpolar, although the oxygen can act as a weak hydrogen bond acceptor. Lower polarity will limit the solubility of the polar this compound. |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Moderately to Slightly Soluble | These solvents are weakly polar. Chloroform can act as a weak hydrogen bond donor, potentially leading to slightly better solubility than DCM. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | These are nonpolar solvents and are not expected to effectively solvate the polar amide structure of this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | As nonpolar solvents, they lack the ability to form favorable interactions with the polar functional groups of this compound. |

General Experimental Protocol for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted for this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

References

The Unassuming Core: A Technical Guide to 1,4-Diazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

While the annals of medicinal chemistry are rich with the history of complex benzodiazepines like diazepam, the story of their simplified, saturated counterpart, 1,4-diazepan-2-one , is less one of a landmark discovery and more one of fundamental chemical synthesis. This seven-membered heterocyclic compound, a saturated lactam containing two nitrogen atoms, serves primarily as a foundational scaffold and building block in the synthesis of more complex molecules. Its history is therefore intrinsically tied to the broader development of cyclic amides and diazepine chemistry rather than a singular moment of celebrated invention.

This technical guide provides an in-depth look at the synthesis of this compound, offering a detailed experimental protocol for its preparation and presenting relevant data in a structured format for clarity and comparison.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through the cyclization of a linear precursor containing the requisite amine and carboxylic acid functionalities. A common and illustrative method involves the intramolecular cyclization of an N-(2-aminoethyl)-β-alanine derivative. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis via Cyclization of N-(2-aminoethyl)-β-alanine methyl ester

This procedure details the formation of the this compound ring system through the heating of an appropriate amino ester precursor, which induces intramolecular aminolysis and cyclization.

Materials:

-

N-(2-aminoethyl)-β-alanine methyl ester

-

High-boiling point, inert solvent (e.g., xylene or toluene)

-

Sodium methoxide (catalyst, optional)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reflux and distillation

-

Silica gel for column chromatography

-

Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃)

Procedure:

-

Reaction Setup: A solution of N-(2-aminoethyl)-β-alanine methyl ester (1 equivalent) is prepared in a high-boiling point inert solvent such as xylene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The concentration is typically maintained at 0.1-0.5 M.

-

Inert Atmosphere: The reaction vessel is flushed with an inert gas (e.g., nitrogen) to prevent side reactions with atmospheric oxygen and moisture.

-

Catalyst Addition (Optional): A catalytic amount of a base, such as sodium methoxide (e.g., 0.1 equivalents), can be added to facilitate the cyclization, although thermal cyclization may proceed without it.

-

Reflux: The reaction mixture is heated to reflux (typically 140-150 °C for xylene) and maintained at this temperature for several hours (e.g., 12-24 hours). The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from N-(2-aminoethyl)-β-alanine methyl ester.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data associated with this compound. Please note that specific spectroscopic shifts can vary slightly depending on the solvent and instrument used.

| Parameter | Value |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| Appearance | Typically a solid at room temperature |

| ¹H NMR (CDCl₃, δ ppm) | ~3.4 (t, 2H), ~3.2 (t, 2H), ~2.8 (t, 2H), ~1.8 (m, 2H), ~6.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~175 (C=O), ~50 (CH₂), ~48 (CH₂), ~40 (CH₂), ~35 (CH₂) |

| Typical Reaction Yield | 60-80% (dependent on conditions and scale) |

Concluding Remarks for the Modern Researcher

While this compound may lack the storied past of its more famous benzodiazepine relatives, its utility in contemporary chemical research is clear. As a versatile scaffold, it offers multiple points for functionalization, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. Its straightforward synthesis from readily available starting materials makes it an accessible and valuable tool for chemists exploring the chemical space of seven-membered nitrogen-containing heterocycles. The detailed protocol and data provided herein are intended to serve as a practical guide for researchers leveraging this fundamental structure in their synthetic endeavors.

In-depth Theoretical and Computational Studies of 1,4-Diazepan-2-one Remain Largely Unexplored

This finding indicates that a detailed technical guide or whitepaper focusing exclusively on the core theoretical and computational properties of 1,4-diazepan-2-one cannot be constructed based on current publicly accessible data. Key quantitative data, such as optimized geometries (bond lengths, angles, and dihedrals), conformational analysis, interaction energies, and spectroscopic predictions from quantum chemical calculations or molecular dynamics simulations, are absent. Furthermore, specific experimental protocols for the computational study of this molecule are not documented.

The vast body of research on benzodiazepines, while structurally related, cannot be directly extrapolated to this compound. The presence of the fused benzene ring in benzodiazepines significantly alters the electronic structure, conformational landscape, and potential intermolecular interactions compared to the non-fused, more flexible this compound scaffold.

For researchers, scientists, and drug development professionals interested in this area, this knowledge gap presents both a challenge and an opportunity. The lack of existing data highlights a need for foundational computational studies to be performed on this fundamental heterocyclic system. Such studies would be invaluable for understanding its intrinsic properties and could serve as a crucial reference point for the design and development of novel therapeutics based on the diazepan-2-one core.

Potential Avenues for Future Research

Given the absence of specific studies on this compound, a valuable contribution to the field would involve a foundational computational investigation. A logical workflow for such a study is outlined below.

Caption: Proposed computational workflow for a foundational study of this compound.

This workflow would begin with generating an initial 3D structure of this compound, followed by a thorough conformational search to identify all stable low-energy isomers. Each of these conformers would then be subjected to rigorous geometry optimization using Density Functional Theory (DFT) to determine their precise structures and relative energies. Subsequent frequency calculations would confirm these structures as true minima on the potential energy surface and provide valuable spectroscopic data. Finally, single-point energy calculations and molecular dynamics simulations could be employed to investigate the electronic properties and behavior of the molecule in a condensed phase, respectively.

Alternative Focus Areas

For professionals requiring immediate computational insights, it is recommended to pivot to related, well-documented areas. These could include:

-

A Comparative Computational Study of Benzodiazepine Cores: This would leverage the extensive existing literature to compare and contrast the structural and electronic properties of various benzodiazepine scaffolds.

-

A General Guide to the Computational Analysis of Saturated Nitrogen Heterocycles: This whitepaper could provide a broader overview of the methodologies and typical findings in the computational study of seven-membered rings containing nitrogen, drawing parallels to the potential behavior of this compound.

The 1,4-Diazepan-2-One Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Guide on the Biological Activities of a Versatile Heterocycle

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepan-2-one core is a seven-membered heterocyclic motif that serves as a foundational scaffold for a diverse range of biologically active molecules. Its inherent structural features allow for facile chemical modification, leading to derivatives with a wide spectrum of pharmacological properties. This technical guide provides a comprehensive overview of the significant biological activities associated with the this compound scaffold, with a primary focus on its well-known derivatives, the benzodiazepines. This document delves into the quantitative data of their anticancer, central nervous system (CNS), and antiviral activities, details the experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.

Anticancer Activity

Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics used to quantify their potency.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| BZD-11a | 1,4-Benzodiazepine-2,5-dione | Average of 60 human tumor cell lines | 0.24 (GI50) | [1] |

| Analogue 9 | Benzo[b]pyrano[2,3-e][2][3]diazepine | HCT-116 (Colon Carcinoma) | 16.19 ± 1.35 (IC50) | [4] |

| MCF-7 (Breast Adenocarcinoma) | 17.16 ± 1.54 (IC50) | [4] | ||

| Compound 2a | 1,4-Benzodiazepine derivative | Hep3B (Hepatocellular Carcinoma) | Potent (exact value not specified) | [5] |

| Compound 3b | 1,5-Benzodiazepin-2-one derivative | Three cancer cell lines | 6 to 9 (IC50) | [6] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a this compound derivative) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Workflow of the MTT cytotoxicity assay.

Central Nervous System (CNS) Activity

The this compound scaffold is most renowned for its CNS-active derivatives, particularly the anxiolytic, anticonvulsant, and sedative properties of benzodiazepines. These effects are primarily mediated through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Signaling Pathway: GABA-A Receptor Modulation

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, which is a ligand-gated ion channel.

Mechanism of Action:

-

GABA Binding: The endogenous neurotransmitter GABA binds to the GABA-A receptor, causing the channel to open and allow chloride ions (Cl-) to flow into the neuron.

-

Hyperpolarization: The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This results in neuronal inhibition.

-

Benzodiazepine Modulation: Benzodiazepines bind to a distinct site on the GABA-A receptor (the benzodiazepine binding site). This binding enhances the effect of GABA by increasing the frequency of channel opening.[3][7]

-

Enhanced Inhibition: The increased chloride influx leads to a more potent inhibitory effect, resulting in the characteristic anxiolytic, sedative, and anticonvulsant effects.

References

- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Cores: An In-depth Technical Guide to 1,4-Benzodiazepine and 1,4-Diazepan-2-one Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core structures of 1,4-benzodiazepines and 1,4-diazepan-2-ones, delving into their synthesis, chemical properties, and pharmacological activities. While the 1,4-benzodiazepine scaffold is a cornerstone of medicinal chemistry with a rich history of therapeutic applications, the 1,4-diazepan-2-one core remains a largely unexplored chemical entity. This guide aims to juxtapose the wealth of knowledge surrounding the former with the significant research gap concerning the latter, offering a perspective on potential avenues for future drug discovery.

Core Structures: A Fundamental Divergence

The fundamental difference between the two scaffolds lies in the presence of a fused benzene ring in the 1,4-benzodiazepine structure, which is absent in the this compound core. This seemingly simple structural variation has profound implications for their chemical and pharmacological properties.

1,4-Benzodiazepine: This core is a bicyclic heterocyclic system where a benzene ring is fused to a seven-membered diazepine ring. The nitrogen atoms are located at positions 1 and 4 of the diazepine ring. The presence of the aromatic ring imparts rigidity and a specific three-dimensional shape to the molecule, which is crucial for its interaction with biological targets.[1][2]

This compound: This is a monocyclic, saturated seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2.[3] The absence of the fused benzene ring results in a more flexible and non-aromatic structure. This flexibility allows for a wider range of conformations, which could lead to different biological activities compared to its rigidified counterpart.

| Feature | 1,4-Benzodiazepine Core | This compound Core |

| Structure | Bicyclic, Aromatic (fused benzene ring) | Monocyclic, Saturated |

| Rigidity | Relatively rigid | Flexible |

| Chemical Formula (Core) | C₉H₈N₂ | C₅H₁₀N₂O |

| Molecular Weight (Core) | 144.17 g/mol | 114.15 g/mol |

Synthesis and Chemical Properties

The synthetic routes to these two cores are distinct, reflecting their structural differences.

1,4-Benzodiazepine Core Synthesis

The synthesis of the 1,4-benzodiazepine core is well-established, with numerous methods developed since its discovery.[4] A common and versatile approach involves the condensation of an appropriately substituted 2-aminobenzophenone with an amino acid or its derivative.[5]

General Experimental Protocol for Diazepam Synthesis:

A widely recognized synthesis of diazepam, a classic 1,4-benzodiazepine, starts from 2-amino-5-chlorobenzophenone.

-

Step 1: Acylation. 2-amino-5-chlorobenzophenone is reacted with chloroacetyl chloride to form 2-(2-chloroacetamido)-5-chlorobenzophenone.

-

Step 2: Cyclization. The intermediate is then reacted with ammonia to induce cyclization, forming 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (nordiazepam).

-

Step 3: N-Methylation. Nordiazepam is subsequently methylated at the N1 position using a methylating agent like dimethyl sulfate in the presence of a base to yield diazepam.[6]

This compound Core Synthesis

Specific, documented synthetic methods for the parent this compound are scarce in readily available scientific literature. However, general methods for the synthesis of cyclic ureas and related saturated diazepanones can be inferred. One potential approach could involve the cyclization of a linear precursor containing the necessary diamine and carboxylic acid functionalities. For instance, the intramolecular condensation of a protected N-(2-aminoethyl)-β-alanine derivative could theoretically yield the this compound ring system. The synthesis of cyclic ureas often involves the reaction of diamines with phosgene or its equivalents.[7]

Pharmacological Activity and Mechanism of Action

The pharmacological profiles of these two cores are vastly different, primarily due to the extensive research on 1,4-benzodiazepines and the lack thereof for this compound.

1,4-Benzodiazepine Core

Derivatives of the 1,4-benzodiazepine core are renowned for their wide range of activities on the central nervous system (CNS).[8][9][10] These include:

-

Anxiolytic (anti-anxiety)

-

Anticonvulsant

-

Sedative-hypnotic

-

Muscle relaxant

-

Amnestic

Mechanism of Action: The primary mechanism of action of 1,4-benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[11][12] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the CNS.[13] The increased GABAergic activity leads to an influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability. This neuronal inhibition is the basis for the pharmacological effects of benzodiazepines.[11][12]

Signaling Pathway of GABA-A Receptor Modulation by Benzodiazepines:

Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.

This compound Core

There is a significant lack of publicly available data on the pharmacological activity and mechanism of action of the this compound core. Its saturated and flexible nature suggests that it may not interact with the benzodiazepine binding site on the GABA-A receptor in the same manner as its aromatic counterpart. However, the presence of the diazepine ring, a common feature in many CNS-active compounds, suggests that derivatives of this core could potentially exhibit biological activity. Further research is required to explore its pharmacological potential.

Quantitative Data and Structure-Activity Relationship (SAR)

1,4-Benzodiazepine Core

The SAR for 1,4-benzodiazepines is well-documented. Key structural features that influence activity include:

-

An electron-withdrawing group at position 7 (e.g., chloro, nitro) is generally required for anxiolytic activity.

-

A phenyl group at position 5 is optimal for activity. Substitution on this ring can modulate activity.

-

A carbonyl group at position 2 is important for binding.

-

Substitution at N1 and C3 can affect the potency and pharmacokinetic properties.

Table 1: Binding Affinities (Ki, nM) of Selected 1,4-Benzodiazepines for Different GABA-A Receptor α Subtypes

| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |

| Diazepam | 1.9 | 1.1 | 1.3 | 1.0 | [14] |

| Clonazepam | 1.5 | 0.25 | 0.1 | 0.4 | [14] |

| Flunitrazepam | 0.9 | 0.7 | 0.8 | 1.1 | [14] |

| Lorazepam | 1.7 | 1.2 | 1.5 | 1.8 | [14] |

Note: Lower Ki values indicate higher binding affinity.

This compound Core

Due to the absence of research, no quantitative data or SAR studies are available for the this compound core.

Experimental Protocols

In Vitro: GABA-A Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor.

Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the crude membrane fraction containing GABA-A receptors.

-

Binding Assay: Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]flumazenil) and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding of the radioligand) and subsequently the Ki value (inhibition constant).[15]

Experimental Workflow for In Vitro Binding Assay:

Caption: General workflow for a GABA-A receptor binding assay.

In Vivo: Anticonvulsant Activity Assessment (Pentylenetetrazol-induced Seizure Model)

This model is used to evaluate the potential anticonvulsant effects of a compound.

Protocol Outline:

-

Animal Preparation: Use a suitable animal model, such as mice.

-

Drug Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal).

-

Seizure Induction: After a specific pretreatment time, administer a convulsant agent, pentylenetetrazol (PTZ), to induce seizures.

-

Observation: Observe the animals for the onset and severity of seizures (e.g., clonic-tonic convulsions) for a defined period.

-

Data Analysis: Compare the seizure latency, duration, and incidence between the test and control groups to determine the anticonvulsant activity.[16]

In Vivo: Sedative Activity Assessment (Rotarod Test)

This test is used to assess motor coordination and the potential sedative effects of a compound.

Protocol Outline:

-

Animal Training: Train mice to stay on a rotating rod (rotarod) for a specific duration.

-

Drug Administration: Administer the test compound or vehicle control.

-

Testing: Place the animals on the rotarod at a constant speed and measure the latency to fall.

-

Data Analysis: A decrease in the time spent on the rotarod compared to the control group indicates impaired motor coordination, which can be a sign of sedation.[3]

Conclusion and Future Perspectives

The 1,4-benzodiazepine core is a testament to the power of medicinal chemistry in developing effective therapeutics for a range of CNS disorders. Its well-defined structure-activity relationships and mechanism of action continue to make it a valuable scaffold for drug design.

In stark contrast, the this compound core represents a significant uncharted territory in medicinal chemistry. Its saturated, flexible nature presents both a challenge and an opportunity. While it may not possess the inherent activity profile of benzodiazepines, its structural simplicity and potential for diverse functionalization make it an intriguing starting point for the discovery of novel bioactive molecules. Future research should focus on developing efficient synthetic routes to the this compound core and its derivatives, followed by systematic screening to elucidate their potential pharmacological activities. This exploration could unveil new therapeutic agents with novel mechanisms of action, expanding the landscape of CNS-active compounds beyond the classical benzodiazepine paradigm.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemisgroup.us [chemisgroup.us]

- 9. GABA-A receptor; alpha-6/beta-3/gamma-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diazepam (Valium) Synthesis [erowid.org]

- 13. Rm values and structure-activity relationship of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

A Technical Guide to 1,4-Diazepan-2-one: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazepan-2-one is a seven-membered heterocyclic compound containing two nitrogen atoms and a carbonyl group. This saturated diazepinone serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of interest for the synthesis of a variety of compounds with potential therapeutic applications. Unlike its more famous aromatic counterpart, diazepam (a benzodiazepine), this compound is a simpler, non-fused ring system, offering a flexible scaffold for chemical modification. This technical guide provides an in-depth overview of the commercial availability, suppliers, and experimental protocols for the synthesis and characterization of this compound.

Commercial Availability and Suppliers

This compound is commercially available from a limited number of chemical suppliers, primarily as a research chemical. The most prominent supplier is Sigma-Aldrich, which offers the compound under its "AldrichCPR" (Chemists' Product Repository) brand. It is important to note that products under this designation are typically sold "as-is" and without extensive analytical data provided by the supplier. Researchers are therefore responsible for verifying the identity and purity of the material upon receipt.

| Supplier | Product Name | Catalog Number | Reported Purity | Available Quantities |

| Sigma-Aldrich | This compound AldrichCPR | CDS019453-100MG | Not specified | 100 mg |

| Crescent Chemical Co. | 1 4-DIAZEPAN-2-ONE | CDS019453-100MG | Not specified | 100 mg |

Note: Pricing information is subject to change and should be obtained directly from the suppliers. The listed purity is as reported by the supplier, and independent verification is recommended.

A related isomer,[1][2]Diazepan-5-one (CAS 34376-54-0), is available from suppliers such as Santa Cruz Biotechnology and should not be confused with this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published in mainstream chemical literature, which has been historically dominated by research on benzodiazepines. However, a plausible and established synthetic route involves the intramolecular cyclization of an appropriate amino ester precursor.

Synthesis of this compound

A common strategy for the synthesis of lactams is the cyclization of amino esters. For this compound, a logical precursor is an ethyl or methyl ester of 3-(2-aminoethylamino)propanoic acid. The synthesis can be conceptualized in the following two stages:

-

Synthesis of the Precursor: Ethyl 3-(2-aminoethylamino)propanoate This precursor can be prepared through the Michael addition of ethylenediamine to an acrylate, such as ethyl acrylate.

-

Intramolecular Cyclization The amino ester precursor is then heated, often in a high-boiling point solvent, to induce intramolecular aminolysis, where the terminal primary amine attacks the ester carbonyl, leading to the formation of the seven-membered lactam ring and elimination of ethanol.

Detailed Experimental Protocol (Hypothetical, based on established chemical principles):

Materials:

-

Ethylenediamine

-

Ethyl acrylate

-

Ethanol (absolute)

-

High-boiling point solvent (e.g., xylene or toluene)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

Step 1: Synthesis of Ethyl 3-(2-aminoethylamino)propanoate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add ethyl acrylate (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude amino ester. This product may be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Place the crude or purified ethyl 3-(2-aminoethylamino)propanoate into a round-bottom flask equipped with a distillation head and a reflux condenser.

-

Add a high-boiling point solvent such as xylene.

-

Heat the mixture to reflux. The ethanol formed during the cyclization will begin to distill off.

-

Continue heating at reflux for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Purification

Column Chromatography:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh)

-

Mobile Phase: A gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol) is a common choice for separating polar amino compounds. The exact solvent system should be determined by TLC analysis.

Recrystallization:

-

If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether, acetone/hexane) can be an effective purification method.

Analytical Characterization

As commercial suppliers often do not provide analytical data for this compound, in-house characterization is essential. The following techniques are recommended for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the diazepane ring. The chemical shifts and coupling patterns will be indicative of the ring conformation. Protons adjacent to the nitrogen atoms and the carbonyl group will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum should show a characteristic signal for the carbonyl carbon (C=O) in the range of 170-180 ppm, along with signals for the five methylene carbons in the aliphatic region.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): This technique will provide the molecular weight of the compound (C₅H₁₀N₂O, MW: 114.15). The fragmentation pattern can also provide structural information.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, confirming the elemental composition.

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. N-H stretching vibrations will also be present around 3300 cm⁻¹.

Logical Workflow for Procurement and Use

The following diagram illustrates a typical workflow for a research organization to procure and utilize this compound.

Signaling Pathways and Experimental Workflows

As this compound is a building block, it does not have inherent signaling pathway activity. Its utility lies in its incorporation into larger molecules that may target specific biological pathways. The experimental workflow for its use would involve its chemical modification and subsequent biological screening of the resulting derivatives.

Conclusion

This compound is a readily accessible, albeit not extensively characterized commercially, building block for chemical synthesis. Researchers intending to use this compound should be prepared to perform their own synthesis or rigorous analytical validation upon purchase. The synthetic routes, while not abundantly documented for this specific molecule, can be reasonably extrapolated from established methods for lactam formation. Its simple, saturated heterocyclic structure provides a versatile scaffold for the generation of novel chemical entities for drug discovery and development.

References

Methodological & Application

The Versatility of the 1,4-Diazepan-2-one Scaffold in Modern Drug Discovery: Applications and Protocols

For Immediate Release

The 1,4-diazepan-2-one core, and particularly its benzo-fused analogue, the 1,4-benzodiazepin-2-one, represents a "privileged scaffold" in medicinal chemistry. Its inherent structural features allow for the development of a diverse range of therapeutic agents targeting various biological pathways. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile scaffold in their drug discovery programs.

Introduction to a Privileged Scaffold

The this compound ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This structure offers a unique three-dimensional arrangement of functional groups, enabling it to interact with a wide array of biological targets with high affinity and specificity. Its derivatives have been successfully developed into drugs for treating central nervous system (CNS) disorders, cancer, and cardiovascular diseases. The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for representative this compound derivatives across different therapeutic areas.

Table 1: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives

| Compound | Target Cell Line | IC50 (μM) | Reference |

| 11a | Average of 60 human cancer cell lines | 0.24 | [1] |

| 52b | NCI-H522 (Non-small-cell lung cancer) | Potent inhibitor | [1] |

| dibenzo[b,f][2][3]diazepin-11(10H)-one derivative | BCAP37 (Breast cancer) | 0.30 | [4] |

| dibenzo[b,f][2][3]diazepin-11(10H)-one derivative | SGC7901 (Gastric cancer) | Potent | [4] |

| dibenzo[b,f][2][3]diazepin-11(10H)-one derivative | HepG2 (Liver cancer) | Potent | [4] |

| dibenzo[b,f][2][3]diazepin-11(10H)-one derivative | HeLa (Cervical cancer) | Potent | [4] |

| dibenzo[b,f][2][3]diazepin-11(10H)-one derivative | HL-60 (Leukemia) | Potent | [4] |

Table 2: Endothelin Receptor Antagonism of 1,4-Benzodiazepine-2,5-dione Derivatives

| Compound | Target | IC50 (nM) | Reference |

| 17b | Endothelin Receptor | Low nM range | [5] |

| rac-39au | Dual ET(A)/ET(B) Receptor | Low nM range | [6][7] |

Table 3: Antitrypanosomal Activity of 1,4-Benzodiazepin-2-ones

| Compound Class | Target | MIC (μM) | Reference |

| Benzodiazepines with P2-transporter motif | Trypanosoma brucei | as low as 0.78 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of novel this compound derivatives.

Protocol 1: General Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones

This protocol is adapted from the benzodiazepine enolate alkylation method.[9]

Materials:

-

Appropriately substituted 1,4-benzodiazepin-2-one

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium Hexamethyldisilazide (NaHMDS)

-

Alkylating agent (e.g., alkyl halide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the starting 1,4-benzodiazepin-2-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LiHMDS or NaHMDS (1.1 equivalents) in THF to the cooled solution.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-substituted 1,4-benzodiazepin-2-one.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., NCI-H522, HeLa, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microplates

-

Test compounds dissolved in DMSO (stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plates for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for endothelin receptors.[7][10]

Materials:

-

Cell membranes prepared from cells stably expressing human endothelin A (ETA) or endothelin B (ETB) receptors.

-

[¹²⁵I]-ET-1 (radioligand)

-

Test compounds at various concentrations

-